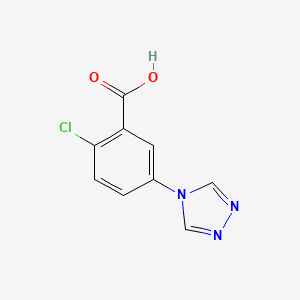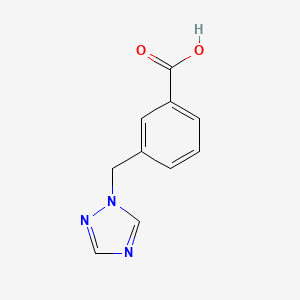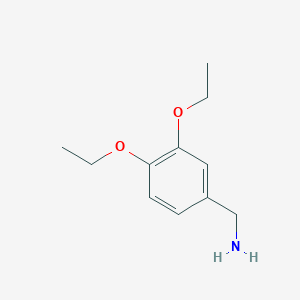
2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that can be synthesized through the conversion of related chloroarylacrylic acids to benzoic acids, which can then undergo further chemical reactions to form various heterocyclic compounds. The presence of the triazole ring in the molecule suggests potential for interactions typical of heterocyclic chemistry, such as hydrogen bonding and ring stacking.
Synthesis Analysis
The synthesis of related benzoic acid derivatives has been demonstrated through an unprecedented method involving the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids. This process involves stirring the acrylic acids in POCl3 at 80°C, which then allows for further condensation reactions to form heterocyclic compounds such as s-triazolo[3,4-b][1,3,4]thiadiazoles with high yields .
Molecular Structure Analysis
While the specific molecular structure of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid is not detailed in the provided papers, insights can be drawn from related compounds. For instance, in a similar benzoic acid derivative, the carboxyl group is twisted away from the attached ring, indicating potential for steric interactions within the molecule . Additionally, the crystal structure of a related triazole compound shows that the benzene and triazole rings can make significant dihedral angles, which could influence the overall molecular conformation and reactivity of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid .
Chemical Reactions Analysis
The chemical reactivity of benzoic acid derivatives is often characterized by their ability to form hydrogen bonds and participate in condensation reactions. For example, in the crystal structure of a benzoic acid compound, hydrogen bonds are formed between the carboxyl groups and amino groups of adjacent molecules, which can influence the compound's reactivity and interactions . Similarly, triazole derivatives are known to form hydrogen bonds, as seen in the crystal structure of a bis(1-benzyl-1H-1,2,4-triazole) compound, where classical hydrogen bonds are observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid can be inferred from the properties of similar compounds. Benzoic acid derivatives typically have solid-state properties influenced by their ability to form hydrogen bonds, which can lead to the formation of stable crystal structures . The presence of chlorine and triazole rings in the molecule suggests that it may have polar characteristics and the potential for various intermolecular interactions, which can affect its solubility, melting point, and other physical properties. The triazole ring, in particular, is known for its role in forming coordination compounds and exhibiting tautomeric behavior, which could be relevant for the chemical properties of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of S-Triazolo[3,4-b][1,3,4]thiadiazoles
An innovative method for converting (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids has been reported, which upon reaction with 4-amino-5-aryl-3-mercapto-1,2,4-triazoles, yields s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields. This unprecedented conversion process involves stirring in POCl3 at 80°C, demonstrating a novel approach in the synthesis of triazolyl benzoic acid derivatives (Sahi, Bhardwaj, & Paul, 2014).
Metal-Organic Frameworks (MOFs) Construction
Halogeno(triazolyl)zinc complexes have been synthesized, forming the basis for constructing metal-organic frameworks (MOFs). These complexes incorporate 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid with zinc chloride or bromide, demonstrating the potential of triazolyl benzoic acid derivatives in the development of MOFs with specific structural and functional properties (Lincke, Lässig, & Krautscheid, 2009).
Structure-Activity Relationship Analysis
A study on two benzoic acids, including triazolyl derivatives, analyzed different structural motifs and their impact on bioactivity predictions. This research highlights the significance of non-covalent interactions in determining the bioactivity of compounds, providing insights into the structure-activity relationship of triazolyl benzoic acid derivatives (Dinesh, 2013).
Antifungal Activity of Triorganotin Benzoates
Triorganotin (4H-1,2,4-triazol-4-yl)benzoates exhibit good antifungal activities against a variety of fungi, such as Alternaria solani and Botrytis cinerea. The synthesis of these compounds involves the reaction of triazolyl benzoic acid with triorganotin oxides or hydroxides, highlighting the biological applications of triazolyl benzoic acid derivatives in developing antifungal agents (Li, Dai, Song, Mi, & Tang, 2010).
Electrocatalytic Applications
Metal(II)-induced coordination polymers based on triazole-benzoic acid derivatives have been explored as electrocatalysts for water splitting. The research demonstrates the potential of these derivatives in creating efficient electrocatalysts, contributing to advancements in energy conversion technologies (Gong et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-8-2-1-6(3-7(8)9(14)15)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYOBGBVHWJOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390346 |
Source


|
| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid | |
CAS RN |
842977-25-7 |
Source


|
| Record name | 2-chloro-5-(1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)


![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)
![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)
